

Application Notes and Protocols: Development of Long-Acting Injectable Rilpivirine Hydrochloride Nanosuspensions

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Compound of Interest		
Compound Name:	Rilpivirine Hydrochloride	
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Introduction

Rilpivirine (RPV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a potent antiretroviral agent used in the treatment of HIV-1 infections.[1] Due to its low water solubility and long half-life, rilpivirine is an excellent candidate for long-acting injectable (LAI) formulations, which can improve patient adherence by reducing dosing frequency.[2] Nanosuspension technology, which involves reducing drug particles to the nanometer scale, is a key strategy for developing these LAI formulations. This approach enhances the dissolution rate and saturation solubility of poorly soluble drugs like rilpivirine, enabling sustained drug release from an intramuscular or subcutaneous depot.[3]

These application notes provide detailed protocols for the formulation, characterization, and in vivo evaluation of long-acting rilpivirine nanosuspensions, based on established preclinical research.

Protocol 1: Preparation of Rilpivirine Nanosuspension via Wet Milling

This protocol describes the preparation of a sterile, isotonic rilpivirine nanosuspension using a wet milling technique, a common and scalable top-down nanomilling approach.[2][4]

1.1. Materials and Reagents



- Rilpivirine (base or hydrochloride salt)
- Stabilizer/Surfactant (e.g., Poloxamer 338, d-alpha-tocopheryl polyethylene glycol 1000 succinate)[4][5][6]
- Aqueous carrier (e.g., Water for Injection)
- Milling Media (e.g., Yttrium-stabilized zirconium oxide beads)[7]

1.2. Equipment

- High-pressure homogenizer or media mill
- Aseptic processing environment
- Autoclave or sterile filter for terminal sterilization

1.3. Procedure

- Preparation of Suspension Premix:
 - In an aseptic environment, dissolve the selected surfactant (e.g., Poloxamer 338) in the aqueous carrier to create a stabilizer solution.[5][6]
 - Disperse the rilpivirine active pharmaceutical ingredient (API) into the stabilizer solution under agitation to form a coarse suspension.

Nanomilling:

- Transfer the suspension premix to the milling chamber containing the milling media.
- Initiate the wet milling process. The high-energy impact of the milling media breaks down the coarse drug particles into nanoparticles.[2]
- Continuously monitor the particle size during milling using an in-line particle size analyzer
 or by collecting samples for off-line analysis until the target particle size (e.g., 200 nm) is
 achieved.[4][5]

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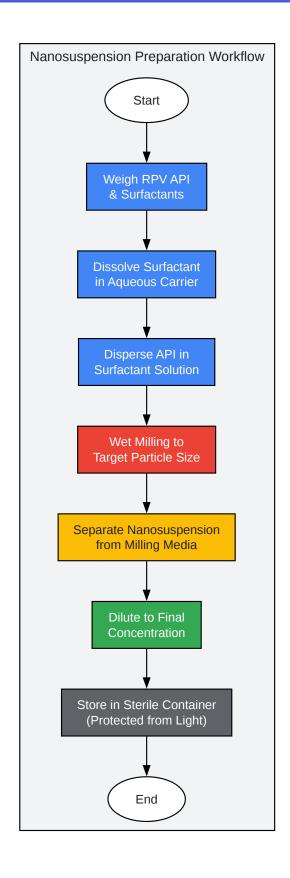




- Post-Milling Processing:
 - Separate the nanosuspension from the milling media.
 - Dilute the nanosuspension to the final target drug concentration (e.g., 25 mg/mL, 100 mg/mL, or 300 mg/mL) using the sterile aqueous carrier.[5][6]
 - Perform terminal sterilization if required and not conducted during aseptic processing.
- Storage:

 Store the final nanosuspension in sterile, sealed containers, protected from light at room temperature.[5]





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Fig. 1: Workflow for Rilpivirine Nanosuspension Preparation.



Protocol 2: Physicochemical Characterization

Characterization is critical to ensure the quality, stability, and performance of the nanosuspension.

- 2.1. Particle Size and Polydispersity Index (PDI) Analysis
- Method: Dynamic Light Scattering (DLS) or Laser Diffraction.[4]
- Procedure:
 - Dilute a sample of the nanosuspension with the aqueous carrier to an appropriate concentration for analysis.
 - Measure the particle size distribution and PDI using a DLS instrument (e.g., Malvern Zetasizer) or a laser diffraction analyzer (e.g., Coulter LS230).[8]
 - The target is typically a median particle size of approximately 200 nm, as this size has been shown to provide stable and sustained plasma concentrations.[4][5]
- 2.2. Zeta Potential Analysis
- Method: Laser Doppler Electrophoresis.
- Procedure:
 - Dilute the nanosuspension sample in the original aqueous carrier.
 - Measure the electrophoretic mobility to determine the zeta potential.
 - A sufficiently high zeta potential (typically > ±20 mV) indicates good physical stability against particle aggregation.[7]
- 2.3. Morphological Analysis
- Method: Scanning Electron Microscopy (SEM).
- Procedure:



- Prepare a sample by placing a drop of the diluted nanosuspension on a specimen stub and allowing it to air-dry or by freeze-drying the nanosuspension.
- Coat the dried sample with a conductive material (e.g., gold).
- Image the sample using an SEM to visualize the particle shape and surface morphology.

2.4. Drug Content and Purity

- Method: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[10]
- Procedure:
 - Dissolve a known volume of the nanosuspension in a suitable organic solvent (e.g., methanol or acetonitrile).[10][11]
 - Sonicate to ensure complete dissolution of the rilpivirine nanoparticles.[11]
 - Filter the solution and analyze it using a validated HPLC/UPLC method to quantify the rilpivirine concentration and assess for any impurities.[10]

Protocol 3: In Vivo Pharmacokinetic Evaluation

This protocol outlines a typical preclinical study in an animal model to assess the long-acting properties of the rilpivirine nanosuspension.

3.1. Animal Model

- Sprague-Dawley rats or Beagle dogs are commonly used models.[5][8]
- Animals should be healthy and acclimated to the laboratory environment. All procedures
 must be approved by an Institutional Animal Care and Use Committee.[6]

3.2. Dosing and Administration

 Formulation: Use the sterile, ready-to-use rilpivirine nanosuspension (e.g., 200 nm particle size).

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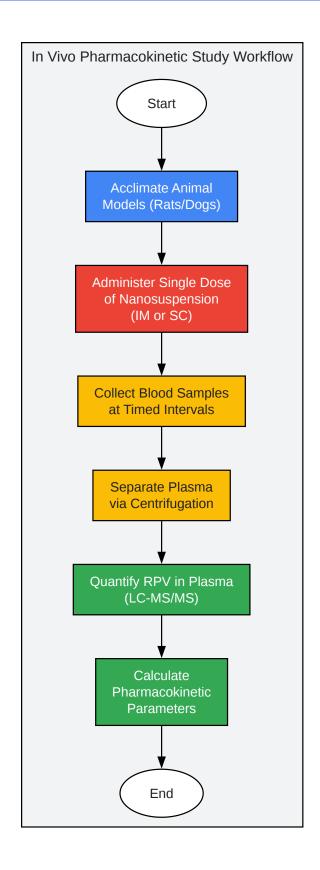


- Dose: Administer a single dose (e.g., 5 mg/kg or 20 mg/kg).[8]
- Route of Administration:
 - Intramuscular (IM): Inject into a large muscle mass (e.g., caudal thigh muscle).[10]
 - Subcutaneous (SC): Inject into the loose skin, typically between the shoulder blades.
 - An intravenous (IV) solution of rilpivirine may be used in a separate cohort to determine absolute bioavailability.[8]

3.3. Blood Sampling

- Collect blood samples (e.g., via cheek puncture or from a cannulated vein) into heparinized tubes at predetermined time points.[10]
- Sampling schedule should be designed to capture the absorption, distribution, and elimination phases (e.g., Day 1, 7, 14, 28, and monthly thereafter for up to 3-6 months).[5] [12]
- Protect samples from light immediately after collection.[8]
- 3.4. Plasma Analysis and Pharmacokinetic (PK) Modeling
- Plasma Separation: Centrifuge the blood samples to separate the plasma.
- Bioanalysis: Quantify rilpivirine concentrations in plasma using a validated LC-MS/MS method.[8]
- PK Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and apparent half-life.





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Fig. 2: Workflow for In Vivo Pharmacokinetic Evaluation.



Results and Data Summary

The following tables summarize representative quantitative data from preclinical studies on long-acting rilpivirine nanosuspensions.

Table 1: Physicochemical Properties of Rilpivirine Nanosuspensions

Parameter	Value	Source
Target Particle Size	200 - 800 nm	[4]
Optimized Particle Size	~200 nm	[5][8]
Polydispersity Index (PDI)	0.158 - 0.25	[7][10]
Zeta Potential	-9.2 mV to -17.6 mV	[10]
Stabilizer Used	Poloxamer 338	[5][6]
Physical Stability	Stable for over 6 months	[2][4]

Table 2: Summary of In Vivo Pharmacokinetic Data in Animal Models



Parameter	Animal Model	Route	Dose	Key Finding	Source
Sustained Release	Dogs	IM/SC	5 mg/kg	Sustained plasma levels for up to 6 months.[5]	[5][12]
Sustained Release	Rats	IM/SC	5-20 mg/kg	Sustained plasma levels for over 2 months.[5]	[5][12]
Plasma Concentratio n	Dogs	SC	5 mg/kg	Stable plasma levels (~25 ng/mL) for 20 days. [4]	[4]
Bioavailability	Dogs	IM/SC	5 mg/kg	Approached 100%, indicating complete release from depot.[5][12]	[5][12][13]
Route Comparison	Dogs	SC vs. IM	5 mg/kg	SC route resulted in more stable plasma levels; IM had higher initial peaks.[5][12]	[5][12][13]
Particle Size Effect	Dogs	IM/SC	5 mg/kg	200 nm particles achieved higher and	[4][5]



				less variable plasma concentration s than 400 nm and 800 nm particles. [4][5]	
Lymph Node Distribution	Dogs	IM	5 mg/kg	RPV concentration s in draining lymph nodes were >100- fold higher than in plasma at 1 month.[5][12]	[5][12][13]

Conclusion

The development of long-acting injectable nanosuspensions of **rilpivirine hydrochloride** presents a promising strategy for improving HIV therapy adherence. The protocols detailed above provide a framework for the formulation by wet milling, comprehensive physicochemical characterization, and preclinical pharmacokinetic evaluation. Preclinical data strongly support that a 200 nm rilpivirine nanosuspension administered subcutaneously or intramuscularly can achieve sustained therapeutic drug concentrations for several months, justifying its clinical investigation for both HIV treatment and pre-exposure prophylaxis (PrEP).[5][12]

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